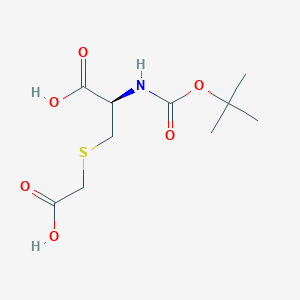

Boc-S-carboxymethyl-L-cysteine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Boc-S-carboxymethyl-L-cysteine is a derivative of the amino acid cysteine. It is characterized by the presence of a carboxymethyl group attached to the sulfur atom of cysteine and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is often used in peptide synthesis and as a building block in organic chemistry due to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Boc-S-carboxymethyl-L-cysteine typically involves the reaction of L-cysteine with chloroacetic acid to form S-carboxymethyl-L-cysteine. This intermediate is then reacted with di-tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting group. The reaction is usually carried out in an aqueous medium under basic conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the product. The final product is typically purified using crystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions: Boc-S-carboxymethyl-L-cysteine can undergo various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxymethyl group can be reduced to form the corresponding alcohol.

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of free amino acid.

Aplicaciones Científicas De Investigación

Boc-S-carboxymethyl-L-cysteine has a wide range of applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its role in protein modification and enzyme inhibition.

Medicine: Investigated for its potential therapeutic applications, including as a mucolytic agent to reduce mucus viscosity in respiratory conditions.

Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds

Mecanismo De Acción

The mechanism of action of Boc-S-carboxymethyl-L-cysteine involves its interaction with various molecular targets and pathways:

Mucolytic Activity: It reduces mucus viscosity by breaking down the disulfide bonds in mucin proteins, making it easier to expel mucus from the respiratory tract.

Antioxidant Properties: The compound can scavenge free radicals and reduce oxidative stress, providing protective effects against cellular damage.

Comparación Con Compuestos Similares

S-carboxymethyl-L-cysteine: Lacks the Boc protecting group but shares similar chemical properties and applications.

N-acetylcysteine: Another cysteine derivative with mucolytic and antioxidant properties, commonly used as a medication to treat acetaminophen overdose and chronic obstructive pulmonary disease.

L-cysteine: The parent amino acid, used in various biochemical and industrial applications

Uniqueness: Boc-S-carboxymethyl-L-cysteine is unique due to the presence of the Boc protecting group, which provides stability and allows for selective reactions in peptide synthesis and other chemical processes. This makes it a valuable tool in organic synthesis and pharmaceutical research.

Actividad Biológica

Boc-S-carboxymethyl-L-cysteine (Boc-CMC) is a modified amino acid derivative of cysteine, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a carboxyethyl side chain. This compound is gaining attention in biochemical research due to its unique structural properties and biological activities, particularly in protein modification and enzyme interactions.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₉NO₆S

- Molecular Weight : 293.34 g/mol

- Functional Groups :

- Boc group: Protects the amino functionality during reactions.

- Carboxyethyl side chain: Enhances reactivity and solubility.

The Boc group allows for selective reactions that are not possible with other cysteine derivatives, facilitating targeted modifications in biochemical research.

Biological Activities

This compound exhibits several notable biological activities:

- Protein Modification : Boc-CMC selectively modifies cysteine residues in proteins, which is crucial for studying enzyme kinetics and protein structure-function relationships. This selectivity is essential for understanding the role of cysteine in various biochemical pathways.

- Enzyme Interactions : The compound's ability to interact with enzymes can be exploited to elucidate mechanisms of action and regulatory processes within cellular systems. Its reactivity allows researchers to investigate the dynamics of enzyme-substrate interactions.

-

Therapeutic Applications :

- Drug Delivery Systems : Due to its structural properties, Boc-CMC can be utilized in developing drug delivery systems that require specific targeting mechanisms.

- Precursor for Bioactive Compounds : It serves as a precursor for synthesizing other biologically active compounds, enhancing its utility in pharmaceutical applications.

Comparative Analysis with Related Compounds

| Compound | Unique Features |

|---|---|

| This compound | Contains both Boc protecting group and carboxyethyl modification, enhancing reactivity. |

| S-carboxymethyl-L-cysteine | Lacks protective Boc group; more reactive but less stable under certain conditions. |

| N-acetyl-S-carboxymethyl-L-cysteine | Acetyl group provides different stability and reactivity profile compared to Boc variant. |

| S-methyl-L-cysteine | Methyl modification alters solubility and interaction potential with biological targets. |

This table highlights the distinct features of Boc-CMC compared to other cysteine derivatives, emphasizing its enhanced reactivity due to the protective Boc group.

Case Studies and Research Findings

Recent studies have focused on the application of this compound in various experimental settings:

- Enzyme Kinetics Studies : Research has demonstrated that Boc-CMC can effectively alter enzyme activity by modifying specific cysteine residues, thereby influencing substrate binding and catalysis rates. These findings suggest that Boc-CMC can be a valuable tool for probing enzyme mechanisms.

- Therapeutic Potential : A study investigating the use of Boc-CMC in drug formulations indicated its potential as a stabilizing agent that could enhance the bioavailability of therapeutic compounds. This application is particularly relevant in developing treatments for diseases where cysteine plays a critical role.

- Antioxidant Properties : Preliminary data suggest that Boc-CMC may exhibit antioxidant activity, protecting cells from oxidative stress by scavenging free radicals. This property could have implications for its use in neuroprotection and inflammatory diseases.

Propiedades

Fórmula molecular |

C10H17NO6S |

|---|---|

Peso molecular |

279.31 g/mol |

Nombre IUPAC |

(2R)-3-(carboxymethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C10H17NO6S/c1-10(2,3)17-9(16)11-6(8(14)15)4-18-5-7(12)13/h6H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15)/t6-/m0/s1 |

Clave InChI |

YWUCUVXLBDHBEJ-LURJTMIESA-N |

SMILES isomérico |

CC(C)(C)OC(=O)N[C@@H](CSCC(=O)O)C(=O)O |

SMILES canónico |

CC(C)(C)OC(=O)NC(CSCC(=O)O)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.